molecular formula C14H17N3O4 B1669792 Danegaptide CAS No. 943134-39-2

Danegaptide

Cat. No. B1669792
M. Wt: 291.3 g/mol
InChI Key: BIZKIHUJGMSVFD-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danegaptide is a small modified dipeptide and a selective second-generation gap junction modifier with oral bioavailability . It has been investigated for the treatment of STEMI (ST-segment elevation myocardial infarction) .


Molecular Structure Analysis

Danegaptide is a small molecule with a chemical formula of C14H17N3O4 . Its average weight is 291.307 and its monoisotopic weight is 291.121906039 .

Scientific Research Applications

Application in Chronic Kidney Disease (CKD)

  • Scientific Field : Nephrology
  • Summary of Application : Danegaptide has been studied for its potential to prevent damage in human proximal tubule epithelial cells of the kidney caused by the pro-fibrotic cytokine transforming growth factor (TGFβ1) .
  • Methods of Application : In the study, primary human proximal tubule epithelial cells (hPTECs) were treated with the beta1 isoform of TGFβ1 ± danegaptide . Techniques such as qRT-PCR and immunoblotting were used to confirm mRNA and protein expression .
  • Results : Danegaptide was found to negate carboxyfluorescein dye uptake and ATP release, and protected against protein changes associated with tubular injury . It also inhibited TGFβ1-induced changes in the expression and secretion of key adipokines, cytokines, chemokines, growth factors, and interleukins .

Application in Ischemic Reperfusion Brain Injury

  • Scientific Field : Neurology
  • Summary of Application : Danegaptide has been studied for its potential to enhance astrocyte gap junctional coupling and reduce ischemic reperfusion brain injury in mice .
  • Methods of Application : The effect of danegaptide was examined in two different rodent stroke models . After 50 minutes of ischemia, danegaptide was administered via tail vein injection .
  • Results : Danegaptide increased astrocytic Cx43 coupling with no significant effects on Cx43 hemichannel activity, in vitro . Administration of danegaptide in a mouse brain ischemia/reperfusion model showed a significant decrease in infarct volume .

Application in Diabetic Retinopathy (DR)

  • Scientific Field : Ophthalmology
  • Summary of Application : Danegaptide is being investigated for its potential to treat diabetic retinopathy (DR) following oral administration .
  • Methods of Application : Danegaptide is administered orally . It targets the core pathological events in DR, including cell-cell uncoupling, apoptotic vascular cell death, and vascular leakage, at earlier stages of disease progression .
  • Results : With safety data derived from over 500 clinical trial participants, robust toxicology data, and strong non-clinical in vitro and in vivo efficacy results, there is strong support for danegaptide’s potential to address the clinical core ocular pathologies of vascular leakage and capillary breakdown .

Application in Heart Disease

  • Scientific Field : Cardiology
  • Summary of Application : Danegaptide has been used in a phase 2 clinical trial for primary percutaneous coronary intervention in acute myocardial infarction patients .
  • Methods of Application : The therapeutic potential of Danegaptide was tested at two-dose levels in addition to primary percutaneous coronary intervention in STEMI patients with thrombolysis in myocardial infarction flow 0–1, single vessel disease and ischaemia time less than 6 hours .
  • Results : Danegaptide did not affect the myocardial salvage index, final infarct size or left ventricular ejection fraction . There was no difference between groups with regard to clinical outcome .

Application in Liver Disease

  • Scientific Field : Hepatology
  • Summary of Application : Gap junctions have been implicated in various liver processes such as differentiation, cell death, inflammation and fibrosis . Danegaptide, a gap junction modulating peptide, has shown potential in reducing myocardial infarct sizes in dogs and pigs ischaemia reperfusion models .
  • Methods of Application : The application of Danegaptide in liver disease is still under investigation .
  • Results : The results are not yet available as the research is ongoing .

Application in Lung Disease

  • Scientific Field : Pulmonology
  • Summary of Application : While there is no direct evidence of Danegaptide being used in lung diseases, the concept of drug delivery via the pulmonary route offers unique advantages of no first-pass effect and high bioavailability .
  • Methods of Application : The application of Danegaptide in lung disease would likely involve transporting nanoparticles to the lungs, loading appropriate therapeutic drugs .
  • Results : The results are not yet available as the research is ongoing .

Application in Cancer Treatment

  • Scientific Field : Oncology
  • Summary of Application : While there is no direct evidence of Danegaptide being used in cancer treatment, the concept of peptide-based therapeutic strategies in solid tumors is gaining traction . These peptides, owing to their high selectivity, specificity, small dimensions, high biocompatibility, and easy modification, provide good opportunities for targeted drug delivery .
  • Methods of Application : The application of Danegaptide in cancer treatment would likely involve the use of tumor-targeting peptides to deliver drugs or active agents selectively .
  • Results : The results are not yet available as the research is ongoing .

Application in Neurodegenerative Diseases

  • Scientific Field : Neurology
  • Summary of Application : Although there is no direct evidence of Danegaptide being used in neurodegenerative diseases, the concept of targeting common mechanisms across neurodegenerative diseases may reveal novel therapeutic targets . This could potentially include neuronal protection, repair, or regeneration, independent of etiology or site of disease pathology .
  • Methods of Application : The application of Danegaptide in neurodegenerative diseases would likely involve targeting different pathogenic mechanisms .
  • Results : The results are not yet available as the research is ongoing .

Application in Skin Diseases

  • Scientific Field : Dermatology
  • Summary of Application : While there is no direct evidence of Danegaptide being used in skin diseases, the concept of transdermal drug delivery systems (TDDS) for treating skin diseases is being explored . TDDS has numerous advantages such as high bioavailability, low systemic toxicity, and improved patient compliance .
  • Methods of Application : The application of Danegaptide in skin diseases would likely involve transporting nanoparticles to the skin, loading appropriate therapeutic drugs .
  • Results : The results are not yet available as the research is ongoing .

Safety And Hazards

Danegaptide was well tolerated in a phase 2 randomized clinical trial . Few side effects were reported, and all adverse events, serious adverse events, or deaths were not different between groups .

Future Directions

Danegaptide has potential in the future treatment of CKD (Chronic Kidney Disease) . It has also been suggested that as a gap junction modulator and hemichannel blocker, Danegaptide has potential in the treatment of ischemic stroke .

properties

IUPAC Name

(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZKIHUJGMSVFD-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026039
Record name Danegaptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Danegaptide, a small modified dipeptide, is a selective second generation gap junction modifier with oral bioavailability. Danegaptide prevents postoperative atrial fibrillation (AF) and chronic AF in large animal models. In a canine model of acute sterile pericarditis, Danegaptide significantly reduced AF duration and overall AF burden. Danegaptide has a similar mechanism of action to its parent compound rotigaptide. Rotigaptide is a synthetic antiarrhythmic peptide (AAP) analogue which has been tested in vitro which shows prevention of prevents metabolic stress-induced atrial conduction velocity (CV) and rapidly reverts established atrial CV slowing. Rogitapeptide enhances gap junction conductance and coupling, increasing the amount of small molecules such as ions, metabolites and secondary messengers passing from one cell to another.
Record name Danegaptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Danegaptide

CAS RN

943134-39-2
Record name L-Proline, glycyl-4-(benzoylamino)-, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943134-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danegaptide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943134392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danegaptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Danegaptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANEGAPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA0Y7735AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Danegaptide
Reactant of Route 2
Danegaptide
Reactant of Route 3
Danegaptide
Reactant of Route 4
Danegaptide
Reactant of Route 5
Danegaptide
Reactant of Route 6
Danegaptide

Citations

For This Compound
171
Citations
T Engstrøm, L Nepper-Christensen, S Helqvist… - Heart, 2018 - heart.bmj.com
… danegaptide has in animal models reduced this injury. We evaluated the effect of danegaptide … did not affect the myocardial salvage index (danegaptide high (63.9±14.9), danegaptide …
Number of citations: 25 heart.bmj.com
A Skyschally, B Walter, R Schultz Hansen… - … archives of pharmacology, 2013 - Springer
Connexin 43 is located in the cardiomyocyte sarcolemma and in the mitochondrial membrane. Sarcolemmal connexin 43 contributes to the spread of myocardial ischemia/reperfusion …
Number of citations: 52 link.springer.com
PE Squires, GW Price, U Mouritzen, JA Potter… - International Journal of …, 2021 - mdpi.com
… Here, we evaluate the effect of danegaptide on blocking … growth factor (TGFβ1) ± danegaptide. qRT-PCR and immunoblotting … Danegaptide negated carboxyfluorescein dye uptake and …
Number of citations: 6 www.mdpi.com
M Freitas-Andrade, J Bechberger, J Wang, KKC Yeung… - Biomolecules, 2020 - mdpi.com
… In this study, danegaptide increased astrocytic Cx43 coupling with no significant effects on … and if danegaptide improves stroke outcome in mice. We show that danegaptide significantly …
Number of citations: 20 www.mdpi.com
C Amdisen, AK Keller, RS Hansen, R Nørregaard… - PLoS …, 2016 - journals.plos.org
… Danegaptide is a selective modifier of the gap junction protein connexion 43. It has … The aim of this study was to investigate the ischemia-protective effect of Danegaptide in a …
Number of citations: 11 journals.plos.org
SR Johnstone, BE Isakson - Heart, 2018 - heart.bmj.com
… Similar studies have demonstrated effects for danegaptide in … While there are no clear explanations as to why danegaptide … Danegaptide is the result of 30+ years of development and …
Number of citations: 3 heart.bmj.com
LJ DeLalio, BE Isakson - British Journal of Pharmacology, 2017 - ncbi.nlm.nih.gov
This article is a Commentary on Boengler K, Bulic M, Schreckenberg R, Schlüter KD, Schulz R (2017). The gap junction modifier ZP1609 decreases cardiomyocyte hypercontracture …
Number of citations: 2 www.ncbi.nlm.nih.gov
JSH Wang, M Freitas‐Andrade… - Rapid …, 2018 - Wiley Online Library
Rationale This work focuses on direct matrix‐assisted laser desorption/ionization imaging mass spectrometry (MALDI‐IMS) detection of intraperitoneally (IP)‐injected dipeptide ZP1609 …
A Dalo, B Abboud, G Pawlowski… - Annals of …, 2023 - annemergmed.com
… Danegaptide, a dipeptide that specifically promotes gap … The purpose of this study to determine if Danegaptide can … Danegaptide significantly preserved gap junction Cx43 in the …
Number of citations: 0 www.annemergmed.com
D Kim, U Mouritzen, BD Larsen, S Roy - Experimental Eye Research, 2018 - Elsevier
… to danegaptide for 3, 5, and 7 days under high glucose condition maintained gap junction intercellular communication. Importantly, danegaptide … of danegaptide's mechanism of action is …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.